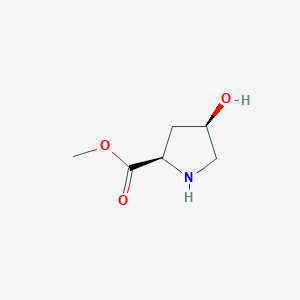
Trimethylene-bis(4-hydroxyiminomethyl)pyridium dibromide mono-2,6-dichlorobenzyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylene-bis(4-hydroxyiminomethyl)pyridium dibromide mono-2,6-dichlorobenzyl ether, also known as MBX-8025, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of pyridinium bis-retinoids and is being investigated for its ability to regulate lipid metabolism and treat metabolic disorders.
Mécanisme D'action
Trimethylene-bis(4-hydroxyiminomethyl)pyridium dibromide mono-2,6-dichlorobenzyl ether acts as a PPAR agonist, which activates the PPAR pathway and regulates lipid metabolism. PPARs are a family of nuclear receptors that play a key role in the regulation of lipid metabolism, glucose homeostasis, and inflammation. Activation of the PPAR pathway by Trimethylene-bis(4-hydroxyiminomethyl)pyridium dibromide mono-2,6-dichlorobenzyl ether leads to increased fatty acid oxidation, decreased lipogenesis, and improved insulin sensitivity.
Biochemical and Physiological Effects:
Trimethylene-bis(4-hydroxyiminomethyl)pyridium dibromide mono-2,6-dichlorobenzyl ether has been shown to have a number of biochemical and physiological effects. In preclinical studies, Trimethylene-bis(4-hydroxyiminomethyl)pyridium dibromide mono-2,6-dichlorobenzyl ether has been shown to reduce liver fat content, improve insulin sensitivity, and reduce inflammation. In clinical trials, Trimethylene-bis(4-hydroxyiminomethyl)pyridium dibromide mono-2,6-dichlorobenzyl ether has been shown to improve lipid profiles and reduce liver fat content in patients with NAFLD and NASH.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Trimethylene-bis(4-hydroxyiminomethyl)pyridium dibromide mono-2,6-dichlorobenzyl ether is that it has been shown to have a favorable safety profile in preclinical and clinical studies. However, one limitation of Trimethylene-bis(4-hydroxyiminomethyl)pyridium dibromide mono-2,6-dichlorobenzyl ether is that it has a relatively short half-life, which may limit its therapeutic potential.
Orientations Futures
There are a number of future directions for research on Trimethylene-bis(4-hydroxyiminomethyl)pyridium dibromide mono-2,6-dichlorobenzyl ether. One area of research is the development of more potent and selective PPAR agonists. Another area of research is the investigation of the potential therapeutic applications of Trimethylene-bis(4-hydroxyiminomethyl)pyridium dibromide mono-2,6-dichlorobenzyl ether in other metabolic disorders, such as type 2 diabetes and obesity. Additionally, further research is needed to determine the optimal dosing and administration of Trimethylene-bis(4-hydroxyiminomethyl)pyridium dibromide mono-2,6-dichlorobenzyl ether for the treatment of metabolic disorders.
Méthodes De Synthèse
Trimethylene-bis(4-hydroxyiminomethyl)pyridium dibromide mono-2,6-dichlorobenzyl ether is synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of two molecules of 4-(hydroxyiminomethyl)pyridine to form the bis-pyridinium intermediate. This intermediate is then reacted with dibromomethane and 2,6-dichlorobenzyl chloride to yield the final product.
Applications De Recherche Scientifique
Trimethylene-bis(4-hydroxyiminomethyl)pyridium dibromide mono-2,6-dichlorobenzyl ether has been studied for its potential therapeutic applications in a number of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and dyslipidemia. Research has shown that Trimethylene-bis(4-hydroxyiminomethyl)pyridium dibromide mono-2,6-dichlorobenzyl ether can regulate lipid metabolism by activating the peroxisome proliferator-activated receptor (PPAR) pathway, which plays a key role in lipid metabolism and glucose homeostasis.
Propriétés
Numéro CAS |
122168-73-4 |
|---|---|
Nom du produit |
Trimethylene-bis(4-hydroxyiminomethyl)pyridium dibromide mono-2,6-dichlorobenzyl ether |
Formule moléculaire |
C22H22Br2Cl2N4O2 |
Poids moléculaire |
605.1 g/mol |
Nom IUPAC |
(NE)-N-[[1-[3-[4-[(E)-(2,6-dichlorophenyl)methoxyiminomethyl]pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dibromide |
InChI |
InChI=1S/C22H21Cl2N4O2.2BrH/c23-21-3-1-4-22(24)20(21)17-30-26-16-19-7-13-28(14-8-19)10-2-9-27-11-5-18(6-12-27)15-25-29;;/h1,3-8,11-16H,2,9-10,17H2;2*1H/q+1;;/p-1/b26-16+;; |
Clé InChI |
OXAOLQGVAKSQSU-SZQCDHDFSA-M |
SMILES isomérique |
C1=CC(=C(C(=C1)Cl)CO/N=C/C2=CC=[N+](C=C2)CCCN3C=CC(=C[NH+]=O)C=C3)Cl.[Br-].[Br-] |
SMILES |
C1=CC(=C(C(=C1)Cl)CON=CC2=CC=[N+](C=C2)CCC[N+]3=CC=C(C=C3)C=NO)Cl.[Br-].[Br-] |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)CON=CC2=CC=[N+](C=C2)CCCN3C=CC(=C[NH+]=O)C=C3)Cl.[Br-].[Br-] |
Synonymes |
UNO 3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




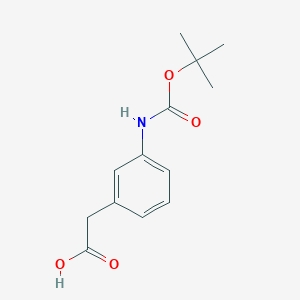
![6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one](/img/structure/B53513.png)
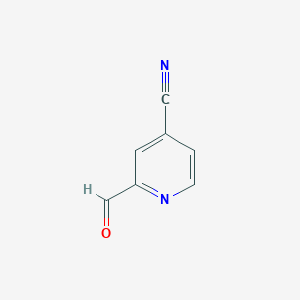

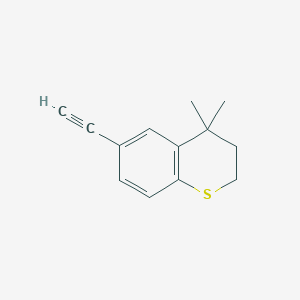
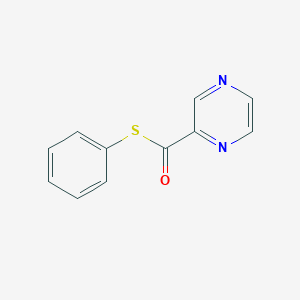


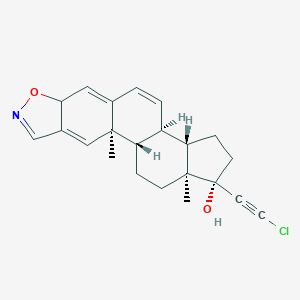
![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] dodecanoate](/img/structure/B53528.png)


